Cleomiscosin C

描述

Cleomiscosin C is a coumarinolignan, a type of secondary metabolite found in various plant species. It is a naturally occurring compound formed by the fusion of coumarin and phenylpropanoid structures. This compound has been isolated from plants such as Cleome viscosa and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties .

科学研究应用

Cleomiscosin C has numerous scientific research applications, including:

Chemistry: Used as a model compound for studying coumarinolignan synthesis and reactivity.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential hepatoprotective and anticancer activities.

Industry: Used in the development of natural antioxidant formulations and as a lead compound for drug development

作用机制

Target of Action

Cleomiscosin C primarily targets Low-Density Lipoprotein (LDL) and Apolipoprotein B-100 (apoB-100) . LDL is a type of lipoprotein that carries cholesterol in the blood, and apoB-100 is a protein that is part of the LDL molecule. Both play crucial roles in the development of atherosclerosis, a disease where plaque builds up inside arteries .

Mode of Action

This compound interacts with its targets by inhibiting LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . It also protects apoB-100 against Cu2±induced fragmentation . The compound’s interaction with these targets results in a dose-dependent inhibition of LDL oxidation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of LDL. This process is a key step in the development of atherosclerosis. By inhibiting LDL oxidation, this compound can potentially disrupt this pathway and its downstream effects, which include the formation of foam cells and plaque in the arteries .

Pharmacokinetics

The compound’s ability to inhibit ldl oxidation suggests that it may have a bioavailability sufficient to exert its effects in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of LDL oxidation and the protection of apoB-100 against fragmentation . These effects could potentially reduce the risk of atherosclerosis, a disease characterized by the buildup of plaque in the arteries .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of copper ions and free radicals can affect the compound’s ability to inhibit LDL oxidation . .

生化分析

Biochemical Properties

Cleomiscosin C has been found to exhibit antioxidant activity . It dose-dependently inhibits LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals generated with the azo compound 2,2’-azobis-(2-amidinopropane)dihydrochloride (AAPH) . This suggests that this compound could interact with enzymes, proteins, and other biomolecules involved in oxidative processes.

Cellular Effects

This compound has been shown to have significant protective effects against oxidative stress in cells . It protects apolipoprotein B-100 (apoB-100) against Cu2±induced fragmentation . This suggests that this compound could influence cell function by preventing oxidative damage to important cellular components, such as proteins involved in lipid transport.

Molecular Mechanism

The molecular mechanism of this compound’s action is likely related to its antioxidant activity. It may exert its effects at the molecular level by binding to and neutralizing reactive oxygen species (ROS), thereby preventing these molecules from causing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, its antioxidant activity suggests that it could have long-term effects on cellular function by providing ongoing protection against oxidative stress .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. Given its antioxidant activity, it is plausible that its effects could vary with different dosages, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

Given its antioxidant activity, it may interact with enzymes or cofactors involved in oxidative stress response pathways .

Subcellular Localization

Given its antioxidant activity, it may be localized to areas of the cell where oxidative stress is most likely to occur, such as the mitochondria .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cleomiscosin C involves the condensation of hydroxy-6-methoxy-7-methoxymethoxycoumarin with ethyl 3-(4-benzyloxy-3,5-dimethoxyphenyl)-2-bromo-3-oxopropionate in the presence of potassium tert-butoxide in acetonitrile. The resulting product undergoes reduction with lithium borohydride to yield a mixture of alcohols, which are then cyclized upon heating in acetic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The synthetic route described above can also be adapted for industrial-scale production, ensuring high yield and purity of the compound .

化学反应分析

Types of Reactions: Cleomiscosin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include silver oxide and hydrogen peroxide.

Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Functionalized this compound derivatives.

相似化合物的比较

Cleomiscosin C is part of a group of coumarinolignans, which also includes Cleomiscosin A and Cleomiscosin B. Compared to these compounds, this compound has a unique methoxy substitution on the aromatic ring of the phenylpropanoid unit, which enhances its antioxidant activity. Other similar compounds include:

Cleomiscosin A: Lacks the methoxy substitution, resulting in lower antioxidant activity.

Cleomiscosin B: Similar structure but different substitution pattern, leading to variations in biological activity

This compound stands out due to its enhanced antioxidant properties and diverse biological activities, making it a valuable compound for further research and development .

生物活性

Cleomiscosin C (CMC), a coumarinolignoid derived from the seeds of Cleome viscosa, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of CMC, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

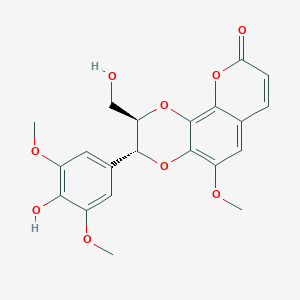

This compound is structurally related to other coumarinolignoids, such as cleomiscosin A and B. The presence of hydroxyl and methoxy groups in its structure contributes to its biological activities. The molecular formula of CMC is , and it exhibits notable solubility in polar solvents, which enhances its bioavailability.

Antioxidant Activity

Mechanism of Action

this compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. A study demonstrated that CMC effectively inhibits LDL oxidation and reduces the generation of reactive oxygen species (ROS) . The antioxidant activity was quantitatively assessed using various assays, revealing that CMC has a comparable efficacy to well-known antioxidants like ascorbic acid and resveratrol in polar environments .

Table 1: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (M−1 s−1) | Environment |

|---|---|---|

| This compound | to | Polar |

| Trolox | Reference | Polar |

| Ascorbic Acid | Reference | Polar |

| Resveratrol | Reference | Polar |

Anti-Inflammatory Properties

Research indicates that CMC exhibits anti-inflammatory effects through inhibition of key inflammatory mediators. Molecular docking studies suggest that CMC interacts with proteins involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced expression of pro-inflammatory cytokines .

Case Study: In Vivo Evaluation

In a study involving Swiss albino mice, cleomiscosin compounds demonstrated significant reduction in inflammatory markers when administered prior to an inflammatory stimulus. The results indicated a dose-dependent response, confirming the therapeutic potential of CMC in managing inflammation .

Cytotoxicity Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. A computational assessment highlighted its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

Table 2: Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | ROS generation leading to cell death |

Additional Biological Activities

Beyond antioxidant and anti-inflammatory effects, this compound also shows promise in other areas:

属性

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXPCBAETDEQAX-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。